molecular formula C24H20Cl2N2O5 B5107616 Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate

Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate

Cat. No.: B5107616
M. Wt: 487.3 g/mol
InChI Key: XIKVIRNHCDDVCF-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the carbamoyl intermediate: This involves the reaction of 2,5-dichloroaniline with a suitable carbonyl compound under controlled conditions.

    Coupling with the benzoate moiety: The intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-[(2,5-dichlorophenyl)amino]carbonylbenzoate: Similar structure but different functional groups.

    Methyl 4-[(2,5-dichlorophenyl)amino]carbonyl-2-(2-hydroxy-3-(2-methoxyphenyl)amino)carbonylbenzoate: Contains additional functional groups and different substituents.

Uniqueness

Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O5/c1-14(33-17-6-4-3-5-7-17)22(29)27-20-12-15(8-10-18(20)24(31)32-2)23(30)28-21-13-16(25)9-11-19(21)26/h3-14H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKVIRNHCDDVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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